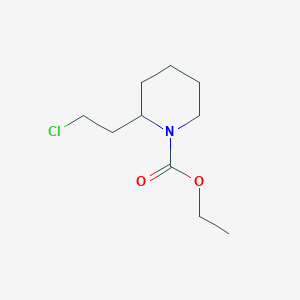

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-chloroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-2-14-10(13)12-8-4-3-5-9(12)6-7-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYIPJCZAUNTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate experimental protocol"

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven experimental protocol for the synthesis of this compound. This compound serves as a crucial intermediate in the development of various pharmaceutical agents. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is predicated on the initial formation of a stable hydroxyethyl intermediate, which is subsequently converted to the desired chloroethyl derivative. This approach allows for greater control over the reaction and facilitates the purification of the intermediates, ultimately leading to a higher yield and purity of the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

The initial phase of this synthesis focuses on the creation of the stable alcohol intermediate. This is achieved in two distinct steps: the reduction of the aromatic pyridine ring to a saturated piperidine ring, followed by the protection of the secondary amine with an ethyl carboxylate group.

Step 1.1: Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol

The foundational step involves the catalytic hydrogenation of 2-pyridineethanol. This reaction saturates the aromatic pyridine ring to yield 2-piperidineethanol. The choice of catalyst and solvent is critical for achieving high conversion and selectivity. Platinum oxide (Adam's catalyst) is particularly effective for this transformation.

Experimental Protocol:

-

To a high-pressure hydrogenation vessel, add 2-pyridineethanol (e.g., 24.6 g, 0.2 mol) and glacial acetic acid (250 mL).

-

Carefully add platinum oxide (PtO2, e.g., 0.8 g) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to approximately 50 psi.

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Neutralize the residue with a saturated solution of potassium carbonate and extract with dichloromethane (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-piperidineethanol as an oil.[1]

Step 1.2: Acylation of 2-Piperidineethanol

With the saturated piperidine ring in place, the next step is to protect the secondary amine as an ethyl carbamate. This is accomplished by reacting 2-piperidineethanol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Dissolve 2-piperidineethanol (e.g., 25.8 g, 0.2 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (22.2 g, 0.22 mol) to the solution.

-

Slowly add ethyl chloroformate (22.8 g, 0.21 mol) dropwise via the addition funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Further purification can be achieved by flash chromatography.

The progression of this two-step synthesis of the intermediate is illustrated below:

Caption: Detailed workflow for the synthesis of the hydroxyethyl intermediate.

Part 2: Chlorination to Yield this compound

The final stage of the synthesis involves the conversion of the primary alcohol in Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to a chloride. Thionyl chloride is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its byproducts (SO2 and HCl), which simplifies the purification process.

Mechanism and Rationale

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired alkyl chloride. The reaction is typically performed in a non-protic solvent like chloroform or dichloromethane.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (e.g., 20.1 g, 0.1 mol) in warm chloroform (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Carefully add thionyl chloride (17.8 g, 0.15 mol) in portions to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2.5 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride in vacuo.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-ether, to yield this compound.[2]

Quantitative Data Summary

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Reagent/Catalyst | Amount | Solvent | Yield |

| 1.1 | 2-Pyridineethanol | 123.15 | 24.6 | 0.2 | PtO2 | 0.8 g | Acetic Acid | ~95% |

| 1.2 | 2-Piperidineethanol | 129.20 | 25.8 | 0.2 | Ethyl Chloroformate | 22.8 g | Dichloromethane | ~90% |

| 2 | Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 201.27 | 20.1 | 0.1 | Thionyl Chloride | 17.8 g | Chloroform | ~85% |

Safety and Handling Considerations

-

Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydrogenation: The use of hydrogen gas under pressure presents a flammability risk. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.

-

Solvents: Chloroform and dichloromethane are chlorinated solvents and should be handled with appropriate precautions to avoid inhalation and skin contact.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and adhering to the experimental protocols, researchers can confidently produce this valuable intermediate for further applications in drug discovery and development.

References

- PrepChem. (n.d.). Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.

-

Klion, A. D., et al. (2003). Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. Journal of Medical Entomology, 40(1), 1-8. Retrieved from [Link]

- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

- Google Patents. (2011). CN102167681A - Method for preparing insect repellant icaridin.

- PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.

- PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.

-

PubChem. (n.d.). Icaridin. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

- Google Patents. (1990). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

- Merck Index. (n.d.). Picaridin.

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

- Central Pollution Control Board. (n.d.). Manufacturing Process.

-

Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Institutes of Health. Retrieved from [Link]

- Google Patents. (1992). EP0507001A1 - A process for the preparation of nepinalone.

-

PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-(4-Chlorophenyl)ethyl)-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester. National Institutes of Health. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 869112-14-1 | Product Name : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

This guide provides a detailed exploration of the core reaction mechanism of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, a versatile intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles governing its reactivity, focusing on the formation and subsequent reactions of the critical aziridinium ion intermediate.

Introduction: A Profile of a Key Synthetic Intermediate

This compound is a substituted piperidine derivative featuring two key reactive sites: a chloroethyl group and a nitrogen atom whose nucleophilicity is modulated by an adjacent ethyl carbamate group. While the parent compound, N-(2-chloroethyl)piperidine, is a well-known alkylating agent used in the synthesis of various pharmaceuticals, the presence of the N-alkoxycarbonyl group in the title compound significantly influences its reactivity profile. This guide will dissect the intramolecular interactions that define its chemical behavior.

The primary utility of this class of compounds lies in their ability to act as precursors to more complex molecular architectures, often through the formation of a highly reactive intermediate.[1][2][3] Understanding the mechanism of this transformation is paramount for controlling reaction outcomes and designing efficient synthetic routes.

The Governing Principle: Neighboring Group Participation (NGP)

The reactivity of this compound is a classic illustration of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[4][5] NGP is the intramolecular interaction of a functional group with a reaction center, which can lead to a significant increase in reaction rate and influence stereochemistry.[5][6][7]

In this specific molecule, the piperidine nitrogen, despite being part of a carbamate, possesses a lone pair of electrons that can act as an internal nucleophile. This lone pair is positioned perfectly to attack the electrophilic carbon atom bearing the chlorine atom, which is five atoms away (an N-5 participation). This intramolecular attack displaces the chloride leaving group, leading to the formation of a bicyclic, positively charged intermediate.[6][8] This process is substantially faster than an analogous intermolecular substitution reaction due to the high effective concentration of the internal nucleophile.[5][7]

The Core Reaction Mechanism: Intramolecular Cyclization and Aziridinium Ion Formation

The central mechanistic pathway for this compound involves a two-step process: formation of a bicyclic aziridinium ion, followed by its ring-opening by a nucleophile.

Step 1: Formation of the Bicyclic Aziridinium Ion

Under neutral or slightly basic conditions, or upon heating, the lone pair of electrons on the piperidine nitrogen atom initiates an intramolecular SN2 attack on the carbon atom bonded to the chlorine.[6][7] This concerted process expels the chloride ion and results in the formation of a highly strained, bicyclic system containing a three-membered aziridinium ring. This intermediate is a potent electrophile due to the ring strain and the positive charge on the nitrogen atom.[8][9]

The formation of this aziridinium ion is often the rate-determining step of the overall reaction sequence. The presence of the electron-withdrawing ethyl carbamate group on the nitrogen atom reduces its nucleophilicity compared to a simple tertiary amine like N-methyl-N-(2-chloroethyl)piperidine. Consequently, the cyclization of this compound may require more forcing conditions (e.g., higher temperatures or the assistance of a silver salt to abstract the halide) than its unacylated counterparts.[8]

Caption: Intramolecular cyclization to form the aziridinium ion.

Step 2: Nucleophilic Ring-Opening of the Aziridinium Ion

The highly strained and electrophilic aziridinium ion is readily attacked by a wide range of external nucleophiles.[8][9] The nucleophile will attack one of the two carbon atoms of the aziridinium ring, leading to its opening and the formation of a new piperidine derivative.

The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern of the aziridinium ion. For this specific, unsubstituted aziridinium bridge, attack can occur at either of the two bridgehead carbons. The attack proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked.

Caption: Nucleophilic attack on the aziridinium intermediate.

Illustrative Experimental Protocol: A Self-Validating System

The following protocol is a generalized, illustrative procedure for the in-situ generation of the aziridinium ion from this compound and its subsequent reaction with a nucleophile. The causality behind each step is explained to ensure a self-validating workflow.

Objective: To synthesize an N-substituted derivative of Ethyl 2-(2-aminoethyl)piperidine-1-carboxylate via an aziridinium ion intermediate.

| Step | Procedure | Causality & Rationale |

| 1 | Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., Acetonitrile, DMF). | A polar aprotic solvent is chosen to dissolve the starting material and to facilitate the SN2 reactions without interfering (e.g., by acting as a nucleophile itself). |

| 2 | Add the desired nucleophile (e.g., sodium azide, 1.2 eq) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 1.5 eq). | The nucleophile is the external reactant that will open the aziridinium ring. A slight excess ensures the reaction goes to completion. The base neutralizes any acid that might be present or generated, preventing unwanted side reactions. |

| 3 | Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. | Heating provides the necessary activation energy for the initial intramolecular cyclization to form the aziridinium ion, which is the rate-limiting step. Reaction monitoring confirms the consumption of starting material and formation of the product. |

| 4 | Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. | The reaction is cooled to handle safely. Filtration removes the base and the chloride salt byproduct. |

| 5 | Concentrate the filtrate under reduced pressure. | This step removes the solvent. |

| 6 | Purify the crude product by column chromatography. | Chromatography is used to isolate the desired product from any unreacted starting material, byproducts, or impurities. |

Experimental Workflow Diagram

Caption: General experimental workflow for the reaction.

Conclusion

The reaction mechanism of this compound is fundamentally governed by neighboring group participation, leading to the formation of a highly reactive bicyclic aziridinium ion. This key intermediate serves as a powerful electrophile, readily undergoing ring-opening upon attack by a variety of nucleophiles. A thorough understanding of this mechanism, including the factors that influence the rate of cyclization and the regioselectivity of the ring-opening, is essential for leveraging this compound's synthetic potential in the development of complex nitrogen-containing molecules and pharmaceutical agents.

References

-

ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... Retrieved from [Link]

- Makosza, M., Bobryk, K., & Krajewski, D. (2008). Synthesis of Substituted Aziridines via Intramolecular Reaction of b-N-Chloroethylamino Carbanions. HETEROCYCLES, 76(2), 1511.

-

Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

-

St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]

Sources

- 1. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 2. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]

- 3. innospk.com [innospk.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

Introduction

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. As a functionalized heterocyclic compound, it serves as a versatile synthetic intermediate. Understanding its physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of its structural features, known and predicted physicochemical characteristics, and the requisite methodologies for its empirical determination.

This document distinguishes between the target compound and its closely related isomers, such as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, to ensure clarity and precision for the scientific community. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from available data on analogous compounds and outlines the standard analytical procedures for a thorough characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 865076-02-4 | [1] |

| Molecular Formula | C10H18ClNO2 | [2] |

| Molecular Weight | 219.71 g/mol | [2] |

| SMILES | O=C(C1CCN(CCCl)CC1)OCC | [2] |

It is crucial to differentiate this compound from its isomer, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS 869112-14-1), where the ethyl carboxylate group is at the 4-position of the piperidine ring.[3][4] This structural difference can significantly influence the molecule's reactivity, biological activity, and physicochemical properties.

Predicted and Known Physicochemical Properties

Due to a scarcity of published experimental data for this specific molecule, a combination of predicted values and data from analogous compounds is presented.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes and References |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on the molecular weight and structure of similar compounds. |

| Boiling Point | Not available. | - |

| Melting Point | Not available. | For comparison, the related compound 2-(2-chloroethyl)piperidine hydrochloride has a melting point of 160-162 °C.[5] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane. | General solubility for similar organic molecules. |

| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C.[2] For long-term storage, 2-8°C is also suggested.[6] | Supplier recommendations for the isomeric compound.[2][6] |

Synthesis and Reactivity

This compound is a useful reagent in the preparation of substituted purinamines as antitumor agents.[1] The synthesis of related chloroethyl piperidine derivatives often involves the chlorination of a corresponding hydroxyethyl precursor.

A general synthetic approach for a related compound, 2-(2-chloroethyl)piperidine hydrochloride, involves the reaction of 2-(2-hydroxyethyl)piperidine with a chlorinating agent like thionyl chloride.[5]

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for a related chloroethylpiperidine derivative.[5]

The presence of the chloroethyl group makes the compound susceptible to nucleophilic substitution reactions, a key feature for its utility as a synthetic intermediate. The lone pair of electrons on the piperidine nitrogen can also participate in reactions, although in this case, it is part of a carbamate group, which modifies its nucleophilicity.

Analytical Methodologies for Characterization

To empirically determine the physicochemical properties of this compound, a suite of standard analytical techniques should be employed.

4.1. Purity and Identity Confirmation

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities or residual solvents.

-

MS Detection: The eluent from the GC is introduced into a mass spectrometer. The compound will be ionized (typically by electron impact), and the resulting fragmentation pattern can be used to confirm the molecular weight and structural features.

-

Data Analysis: The retention time from the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum confirms its identity. The peak area can be used to determine purity.

4.2. Thermal Properties

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point

-

Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

4.3. Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals will confirm the presence of the ethyl group, the piperidine ring protons, and the chloroethyl moiety.

-

¹³C NMR: The number and chemical shifts of the carbon signals will correspond to the unique carbon atoms in the molecule.

-

Safety and Handling

Table 3: GHS Hazard Statements for the Isomeric Compound

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

The related compound, 1-(2-chloroethyl)piperidine hydrochloride, is noted as being hygroscopic.[7] This suggests that this compound should also be protected from moisture.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides a framework for its characterization based on data from analogous compounds and established analytical protocols. The methodologies outlined herein will enable researchers to thoroughly characterize this compound, ensuring its effective and safe use in their research and development endeavors.

References

- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

Sources

- 1. 2-(2-CHLORO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER | 865076-02-4 [chemicalbook.com]

- 2. 869112-14-1|Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | C10H18ClNO2 | CID 61287119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

Abstract

Introduction

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate belongs to the broad class of piperidine-containing compounds, which are among the most significant synthetic fragments in the pharmaceutical industry.[1][2] The piperidine scaffold is a key component in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The title compound is a functionalized derivative, featuring an N-ethoxycarbonyl group, which acts as a protecting group and modulates the basicity of the piperidine nitrogen, and a 2-(2-chloroethyl) side chain, a reactive handle for further synthetic transformations.

Accurate structural confirmation and purity assessment are critical checkpoints in any synthetic workflow. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous fingerprint of a molecule's identity. This guide will provide a detailed, predictive analysis of the key spectral features of this compound, grounded in the established principles of spectroscopic interpretation and data from closely related structures.

Spectroscopic Characterization Workflow

The structural elucidation of a novel or uncharacterized compound like this compound follows a systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Structure of the target molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons and the conformational flexibility of the piperidine ring. The presence of the substituent at the C2 position breaks the symmetry of the ring, making all piperidine methylene protons diastereotopic.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.30 - 4.50 | m | 1H | H2 | The methine proton at C2 is adjacent to the nitrogen and the chloroethyl side chain, leading to a downfield shift. |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ | Typical chemical shift for a methylene group in an ethyl ester. [3][4] |

| ~3.65 | t | 2H | -CH₂ -Cl | The methylene group attached to the electronegative chlorine atom is expected to be downfield. |

| ~2.80 - 3.00 | m | 1H | H6 (equatorial) | Protons on the carbon adjacent to the nitrogen of the carbamate are deshielded. |

| ~2.60 - 2.75 | m | 1H | H6 (axial) | Axial and equatorial protons at the same carbon will have different chemical shifts and coupling constants. |

| ~1.80 - 2.00 | m | 2H | -CH-CH₂ -CH₂Cl | Methylene group adjacent to the C2 position. |

| ~1.40 - 1.70 | m | 6H | H3, H4, H5 | The remaining piperidine ring protons are expected in this region. [5][6] |

| ~1.25 | t | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group in an ethyl ester. [3][4]|

Expert Insight: The N-ethoxycarbonyl group restricts rotation around the N-C(O) bond, leading to the potential for rotamers, which could further complicate the spectrum by causing signal broadening or duplication. [7]The exact chemical shifts and coupling constants of the piperidine ring protons are highly dependent on the conformational equilibrium of the ring (chair conformations with the 2-substituent in either an axial or equatorial position). [1][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155.5 | C =O | The carbonyl carbon of the carbamate is expected in this region. |

| ~61.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. [9] |

| ~55.0 | C2 | The C2 carbon, being substituted and adjacent to nitrogen, will be downfield. [10] |

| ~44.5 | C6 | The C6 carbon, adjacent to the nitrogen, is also deshielded. |

| ~42.0 | -CH₂ -Cl | The carbon atom directly bonded to chlorine is deshielded due to the inductive effect of the halogen. [4] |

| ~35.0 | -CH-CH₂ -CH₂Cl | The second carbon of the chloroethyl side chain. |

| ~29.0 | C3 | Piperidine ring carbon. |

| ~25.5 | C5 | Piperidine ring carbon. |

| ~19.0 | C4 | Piperidine ring carbon. |

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. [9]|

Expert Insight: The electronegativity of the nitrogen and the carbonyl group significantly influences the chemical shifts of the adjacent piperidine carbons (C2 and C6), shifting them downfield compared to unsubstituted piperidine. [10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₈ClNO₂), the expected exact mass is 219.1026.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Notes |

|---|---|---|

| 220.1104 | [M+H]⁺ | The protonated molecular ion. The presence of a peak at 222.1074 with ~1/3 the intensity would confirm the presence of one chlorine atom due to the ³⁷Cl isotope. [11] |

| 242.0923 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |

| 184.1284 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 146.1024 | [M-C₂H₄Cl]⁺ | Cleavage of the entire chloroethyl side chain. |

| 84.0813 | [C₅H₁₀N]⁺ | A common fragment for 2-substituted piperidines, resulting from alpha-cleavage. [12]|

Expert Insight: The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). [11]Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for piperidine derivatives and would lead to the loss of the chloroethyl group, resulting in a stable N-acyliminium ion.

Caption: A potential fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 2940-2860 | Strong | C-H stretch (alkane) | Stretching vibrations of the C-H bonds in the piperidine ring and ethyl groups. |

| ~1695 | Strong | C=O stretch (carbamate) | The carbonyl group of the carbamate will show a strong absorption in this region. |

| 1250-1200 | Strong | C-N stretch | Stretching vibration of the bond between the piperidine nitrogen and the carbonyl carbon. |

| 1150-1050 | Strong | C-O stretch | Asymmetric stretching of the C-O-C linkage in the ethyl carbamate group. |

| 780-720 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch is typically observed in this region of the fingerprint part of the spectrum. [8]|

Expert Insight: The most prominent peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the carbamate group around 1695 cm⁻¹. The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm that the piperidine nitrogen is substituted.

Integrated Spectroscopic Analysis

The convergence of data from all four spectroscopic techniques provides a high degree of confidence in the structural assignment of this compound.

-

IR spectroscopy confirms the presence of key functional groups: a carbamate (C=O stretch at ~1695 cm⁻¹), alkane C-H bonds, and a C-Cl bond.

-

Mass spectrometry establishes the molecular formula (C₁₀H₁₈ClNO₂) through the accurate mass of the molecular ion [M+H]⁺ at m/z 220.1104, with the characteristic isotopic pattern for a single chlorine atom.

-

¹³C NMR spectroscopy accounts for all 10 carbon atoms in the molecule, with chemical shifts consistent with their respective electronic environments (carbamate carbonyl, carbons adjacent to nitrogen and chlorine, and aliphatic carbons).

-

¹H NMR spectroscopy reveals the connectivity of the protons, showing signals for the ethyl group, the chloroethyl side chain, and the complex, diastereotopic protons of the 2-substituted piperidine ring.

Together, these predicted data points form a unique and consistent spectral signature for the target molecule, allowing for its unambiguous identification.

Conclusion

This technical guide has presented a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectra of this compound. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral profile for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel piperidine derivatives, providing both the expected data and the scientific rationale behind its interpretation.

References

- Pillay, M. K., & Mohamed, S. (2001). Conformational Analysis of 3-Chloro-2,6-diarylpiperidin-4-ones. BenchChem.

- De Riccardis, F., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(18), 4265.

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

-

PubChem. (n.d.). 2-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707.

-

A-Level Chemistry. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. Retrieved from [Link]

- White, N. G., et al. (2021).

- Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(5), 398-412.

-

NIST. (n.d.). 2-Ethylpiperidine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- White, N. G., et al. (2021).

-

PubChem. (n.d.). Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. (2022). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl piperidine-1-carboxylate (C8H15NO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Benzoyloxyethyl)-5-ethyl-2-methylpiperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(1), 38.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4945.

- MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(1), 222.

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 4-(ETHOXYCARBONYL)PIPERIDINE-1-ACETATE. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 2-Ethylpiperidine [webbook.nist.gov]

- 11. 2-Ethylpiperidine [webbook.nist.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the principles of molecular structure and conformational dynamics. We will explore the predicted chemical shifts, coupling constants, and the influence of the N-carbamate functionality and the 2-position substituent on the piperidine ring. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data for this and similar small molecules, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a critical component in the design of bioactive molecules. The title compound, this compound, incorporates several key features of interest for chemical and pharmaceutical research: a 2-substituted piperidine ring, an N-ethyl carbamate group, and a reactive chloroethyl side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and conformational analysis of such molecules in solution. Through the detailed analysis of ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms, the electronic environment of each nucleus, and gain insights into the preferred three-dimensional arrangement of the molecule.

This guide will delve into the theoretical and practical aspects of the NMR analysis of this compound, providing a framework for its characterization and a deeper understanding of its chemical nature.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals due to the low symmetry of the molecule and the conformational dynamics of the piperidine ring. The presence of the bulky N-ethyl carbamate group introduces the phenomenon of hindered rotation around the N-C(O) bond, which can lead to the observation of rotamers at room temperature, further complicating the spectrum.[1]

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established chemical shift principles and data from analogous N-acylated piperidine systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 (piperidine) | 4.2 - 4.5 | Multiplet | Deshielded by the adjacent nitrogen and the substituent. Its axial or equatorial preference will significantly affect the chemical shift and coupling constants. |

| H-6 (piperidine, equatorial) | 3.9 - 4.2 | Multiplet | Deshielded by the adjacent nitrogen of the carbamate. |

| H-6 (piperidine, axial) | 2.8 - 3.2 | Multiplet | Shielded relative to its equatorial counterpart. |

| CH₂ (chloroethyl) | 3.6 - 3.8 | Triplet | Deshielded by the adjacent chlorine atom. |

| CH₂ (ethyl ester) | 4.0 - 4.2 | Quartet | Deshielded by the adjacent oxygen atom. Coupled to the CH₃ of the ethyl group. |

| CH₂ (chloroethyl, attached to C2) | 1.8 - 2.2 | Multiplet | Diastereotopic protons, may exhibit complex splitting. |

| H-3, H-4, H-5 (piperidine) | 1.2 - 1.9 | Complex Multiplets | Overlapping signals of the piperidine ring methylene protons. |

| CH₃ (ethyl ester) | 1.2 - 1.4 | Triplet | Coupled to the CH₂ of the ethyl group. |

Causality of Chemical Shifts and Coupling Constants

-

The N-Carbamate Group: The electron-withdrawing nature of the carbamate group significantly deshields the adjacent protons on the piperidine ring, particularly H-2 and H-6. The partial double bond character of the N-C(O) bond restricts rotation, potentially leading to distinct signals for the axial and equatorial protons at C-6, and even for different rotameric forms of the entire molecule.[1]

-

The 2-(2-chloroethyl) Substituent: This substituent breaks the symmetry of the piperidine ring. The proton at C-2 (H-2) is expected to be the most downfield of the ring protons due to the influence of both the nitrogen and the alkyl-chloro substituent. The preferred conformation of this substituent (axial vs. equatorial) will be a key determinant of the coupling constants observed for H-2. According to the Karplus equation, the magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons.[2][3] For a chair conformation, large axial-axial couplings (³J ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) are expected.

-

The Chloroethyl Group: The methylene group directly attached to the chlorine atom (Cl-CH₂-) will be deshielded due to the inductive effect of the electronegative chlorine, appearing as a triplet. The other methylene group of this side chain will have a more complex multiplet structure due to coupling with both the adjacent methylene protons and the H-2 proton of the piperidine ring.

Predicted ¹³C NMR Spectrum: Structural Fingerprinting

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated.

Predicted Chemical Shifts

The table below outlines the predicted chemical shifts for each carbon atom. These predictions are based on additive models and comparison with known data for N-substituted piperidines and related functional groups.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (carbamate) | 155 - 158 | Typical range for carbamate carbonyls. |

| C-2 (piperidine) | 55 - 60 | Influenced by the nitrogen and the C2-substituent. |

| C-6 (piperidine) | 43 - 47 | Deshielded by the nitrogen atom. |

| O-CH₂ (ethyl ester) | 60 - 63 | Standard chemical shift for an ethoxy group. |

| Cl-CH₂ (chloroethyl) | 42 - 46 | Deshielded by the chlorine atom. |

| C-3 (piperidine) | 25 - 30 | |

| C-5 (piperidine) | 23 - 28 | |

| C-4 (piperidine) | 20 - 25 | |

| CH₂ (chloroethyl, attached to C2) | 33 - 38 | |

| CH₃ (ethyl ester) | 14 - 16 |

Rationale for Carbon Chemical Shifts

-

Carbonyl Carbon: The carbamate carbonyl carbon appears in the characteristic downfield region for this functional group.

-

Piperidine Ring Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded of the ring carbons. The presence of the substituent at C-2 will differentiate its chemical shift from that of C-6. The remaining ring carbons (C-3, C-4, C-5) will appear in the typical aliphatic region.

-

Side Chain Carbons: The carbon of the ethyl ester's O-CH₂ group is deshielded by the adjacent oxygen. The Cl-CH₂ carbon is significantly deshielded by the electronegative chlorine atom.

Conformational Dynamics: The Role of the N-Carbamate Group

The N-acylation of piperidines with a carbamate group introduces significant conformational constraints. The partial double bond character of the amide C-N bond hinders free rotation, leading to the existence of distinct rotamers.[1] This can result in a broadening of NMR signals or the appearance of multiple sets of signals, depending on the energy barrier to rotation and the temperature of the measurement.

Furthermore, the piperidine ring itself exists in a dynamic equilibrium of chair conformations. The presence of the 2-substituent will influence the equilibrium between the two chair forms where the substituent is either in an axial or an equatorial position. The interplay between the carbamate rotation and the ring inversion can lead to a complex conformational landscape, which can be further investigated using variable temperature (VT) NMR studies.

Caption: Interplay of carbamate rotation and piperidine ring inversion.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps provide a robust workflow for the analysis of this compound.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for routine spectra. |

| Number of Scans (NS) | 16 - 64 | Sufficient for good signal-to-noise for a few mg of sample. |

| Relaxation Delay (D1) | 1.0 s | Adequate for most protons to relax. |

| Acquisition Time (AQ) | ~4 s | Provides good resolution. |

| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |

| Number of Scans (NS) | 1024 or more | ¹³C has low natural abundance, requiring more scans. |

| Relaxation Delay (D1) | 2.0 s | Allows for relaxation of most carbon nuclei. For quantitative analysis, a longer D1 (5-10s) is necessary.[6] |

| Acquisition Time (AQ) | ~1.0 s | A good compromise between resolution and signal-to-noise.[7] |

| Spectral Width (SW) | ~240 ppm | Covers the full range of ¹³C chemical shifts. |

Advanced 2D NMR Experiments

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[8]

-

COSY (Correlation Spectroscopy): Reveals ³J(H,H) couplings, identifying which protons are coupled to each other within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is invaluable for assigning the signals of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together different spin systems.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural and conformational information. A thorough analysis, combining predicted chemical shifts with an understanding of the electronic effects of the substituents and the dynamic nature of the N-acylated piperidine ring, allows for a comprehensive characterization of the molecule. The application of advanced 2D NMR techniques provides definitive assignments, while the adherence to a rigorous experimental protocol ensures the generation of high-quality, reliable data. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their identification, characterization, and further development.

References

- G. Englert, "NMR of N-Acylated Piperidines and Related Compounds," in Progress in Nuclear Magnetic Resonance Spectroscopy, eds. J. W. Emsley, J. Feeney, and L. H. Sutcliffe, Vol. 27 (Pergamon, 1995), pp. 1-134.

- H.-O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy (John Wiley & Sons, 1988).

- T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. (Elsevier, 2016).

- M. Hesse, H. Meier, and B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed. (Thieme, 2008).

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. (John Wiley & Sons, 2014).

- J. H. Simpson, Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach, 2nd ed. (Academic Press, 2012).

- E. Breitmaier and W. Voelter, Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed. (VCH, 1987).

-

M. Karplus, "Contact Electron-Spin Coupling of Nuclear Magnetic Moments," The Journal of Chemical Physics 30, no. 1 (1959): 11-15. [Link]

-

Iowa State University Chemical Instrumentation Facility, "NMR Sample Preparation." [Link]

-

R-NMR, "SOP data acquisition." [Link]

-

J. Michelle Leslie, "C-13 NMR example 2," YouTube video, 2:38, September 29, 2020, [Link].

-

Chem Help ASAP, "dihedral angles, J-values, & the Karplus equation," YouTube video, 10:24, October 24, 2022, [Link].

-

University of California, Davis, NMR Facility, "Optimized Default 13C Parameters." [Link]

-

Wikipedia, "Karplus equation." [Link]

-

University of Notre Dame, "Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria." [Link]

-

ResearchGate, "The 13 C{ 1 H} NMR spectrum (CO region) of 2 ( 13 CO enriched) in CH 2..." [Link]

-

University of Cambridge Department of Chemistry, "Quantitative NMR Spectroscopy." [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Carboxylate Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Biological Activity of Piperidine Carboxylate Derivatives

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of naturally occurring alkaloids underscores its importance in the design of therapeutic agents.[1][3] The rigid, chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and specificity. When this privileged scaffold is further elaborated with a carboxylate group, the resulting piperidine carboxylate derivatives exhibit a remarkable spectrum of biological activities, positioning them as critical components in modern drug discovery.[4][5] This technical guide provides a comprehensive exploration of the diverse biological activities of piperidine carboxylate derivatives, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy.

I. The Architectural Advantage: Why Piperidine Carboxylates are Effective

The efficacy of piperidine carboxylate derivatives as bioactive molecules stems from a combination of their structural and physicochemical properties. The piperidine ring itself offers a stable, non-planar scaffold that can be readily substituted at various positions to modulate lipophilicity, hydrogen bonding capacity, and steric interactions.[6] The introduction of a carboxylate group (-COOH or its ester/amide forms) adds a crucial functional handle. This group can act as a hydrogen bond donor or acceptor, participate in ionic interactions, and serve as a key recognition element for binding to enzyme active sites and receptors.[4] Furthermore, the carboxylate functionality provides a convenient point for chemical modification, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[7][8]

II. A Spectrum of Therapeutic Potential: Key Biological Activities

Piperidine carboxylate derivatives have demonstrated efficacy across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

A. Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer has been significantly advanced by the discovery of novel therapeutic agents, and piperidine carboxylate derivatives have emerged as a promising class of anticancer compounds.[9][10] Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell proliferation, survival, and metastasis.

One notable mechanism is the induction of senescence, a state of irreversible cell cycle arrest. Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[11] This approach offers a compelling alternative to traditional cytotoxic chemotherapy. Another key strategy is the inhibition of tubulin polymerization, a critical process for cell division. 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new chemotype of tubulin inhibitors, demonstrating potent antiproliferative activity.[12]

Furthermore, piperidine derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and Bax.[9] For instance, a specific piperidine derivative, compound 17a, has been shown to induce apoptosis in prostate cancer cells by decreasing the levels of anti-apoptotic proteins and increasing the levels of pro-apoptotic proteins.[9]

Experimental Protocol: Assessing Antiproliferative Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the piperidine carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Piperidine Carboxylate Derivatives

| Compound Class | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| N-arylpiperidine-3-carboxamides | A375 (Melanoma) | Induction of Senescence | 0.03 | [11] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | Tubulin Inhibition | 0.12 | [12] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | Cytotoxicity | 32.43 | [10] |

Logical Relationship: From Synthesis to Anticancer Evaluation

Caption: A streamlined workflow for the discovery of anticancer piperidine carboxylate derivatives.

B. Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Piperidine carboxylate derivatives have shown significant promise in this area.

Antimicrobial Activity:

Sulfonyl piperidine carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] These compounds have demonstrated moderate to good activity, highlighting their potential for further development as novel antibacterial and antifungal agents.[13][14] The antimicrobial activity of these derivatives is often assessed using methods like the disc diffusion method to determine the zone of inhibition against various microorganisms.[15]

Antiviral Activity:

Piperidine-based derivatives have been identified as potent inhibitors of various viruses, including the influenza virus and human cytomegalovirus (CMV).[16][17][18] For instance, a series of piperidine-based compounds were found to inhibit influenza virus replication at an early to middle stage of the viral life cycle.[16][18] One optimized derivative, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against a variety of influenza virus strains with EC50 values in the nanomolar range.[16][18]

Similarly, piperidine-4-carboxamide derivatives have been identified as inhibitors of human cytomegalovirus replication.[19] These compounds were shown to be active at late stages of viral replication and demonstrated a high selectivity index, indicating low cytotoxicity to host cells.[19]

Experimental Workflow: Antiviral Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.

Caption: Step-by-step workflow for the plaque reduction assay to evaluate antiviral activity.

C. Neuroprotective Effects: A Hope for Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Piperidine carboxylate derivatives are being investigated for their potential to combat these debilitating conditions.

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) have been shown to possess significant antioxidant and anti-inflammatory properties, which are crucial for mitigating the neuronal damage associated with Alzheimer's disease.[20] These compounds have demonstrated the ability to inhibit lipid peroxidation, reduce oxidative protein glycation, and inhibit acetylcholinesterase, a key enzyme in Alzheimer's pathology.[20]

Furthermore, piperine, a naturally occurring piperidine derivative, has shown neuroprotective effects in a mouse model of Parkinson's disease.[21] It was found to protect dopaminergic neurons through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[21] Another study on a piperine derivative, HJ105, demonstrated its ability to inhibit neuroinflammation and oxidative damage in a rat model of Alzheimer's disease by modulating the Keap1-Nrf2-TXNIP signaling pathway.[22]

Signaling Pathway: Neuroprotective Mechanism of Piperine Derivatives

Caption: The Keap1-Nrf2-TXNIP pathway modulated by a piperine derivative for neuroprotection.

D. Enzyme Inhibition: Modulating Biological Pathways

Piperidine carboxylate derivatives are effective inhibitors of various enzymes, playing a crucial role in regulating physiological and pathological processes.

Proteasome Inhibition: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a validated target for antimalarial drug development.[23] These compounds exhibit species-selective inhibition, targeting the parasite's proteasome without significantly affecting human isoforms.[23]

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition: Piperazine and piperidine carboxamides and carbamates have been developed as inhibitors of FAAH and MAGL, key enzymes in the endocannabinoid system.[24][25] These inhibitors have potential therapeutic applications in various conditions, including pain and inflammation.[24]

α-Glucosidase Inhibition: Chiral pyrimidinyl-piperazine carboxamide derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[26] Inhibition of this enzyme can delay sugar absorption and is a therapeutic strategy for managing type 2 diabetes.[26]

III. Synthesis of Piperidine Carboxylate Derivatives: Building the Bioactive Molecules

The synthesis of piperidine carboxylate derivatives is a well-established area of organic chemistry, with numerous methods available to construct the piperidine ring and introduce the carboxylate functionality.[7][27] Common starting materials include readily available N-Cbz amino acid derivatives and Meldrum's acid.[7] The synthesis often involves key steps such as amide coupling, cyclization, and functional group transformations.[13] For example, N-Boc-piperidine-3-carboxylic acid is a versatile intermediate used in the synthesis of novel sulfonyl piperidine carboxamide derivatives through amide coupling with substituted sulfonyl chlorides.[13][14] The ability to control the stereochemistry during synthesis is crucial, as different enantiomers or diastereomers can exhibit significantly different biological activities.[8]

IV. Conclusion and Future Perspectives

Piperidine carboxylate derivatives represent a highly valuable and versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents, as well as their ability to act as potent enzyme inhibitors, solidifies their position as a privileged scaffold in drug discovery. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through advanced biological and computational techniques, will undoubtedly lead to the development of novel and more effective therapeutics based on the piperidine carboxylate core. The future of this field lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately translating the remarkable potential of this chemical class into clinical success.

V. References

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.

-

Gulías, M., et al. (2023). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. Molecules, 28(x), xxxx.

-

Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(7), 1159-1172.e9.

-

N/A. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

-

Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 26(15), 4488.

-

N/A. (N/A.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals.

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

-

N/A. (N/A.). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Journal of Medicinal Chemistry.

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-368.

-

N/A. (2025). Piperidine-3-carbothioamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors. BenchChem.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

N/A. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.

-

N/A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants.

-

N/A. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry.

-

N/A. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

-

N/A. (N/A.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate.

-

N/A. (2025). Piperidine Synthesis. DTIC.

-

N/A. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23).

-

Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

-

N/A. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports.

-

N/A. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 773.

-

N/A. (N/A.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

-

Saeedi, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258.

-

N/A. (N/A.). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. ResearchGate.

-

Samykutty, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Cancers, 13(16), 4157.

-

N/A. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

-

N/A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

-

N/A. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry.

-

N/A. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine.

-

N/A. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.

-

N/A. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate.

-

N/A. (N/A.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Journal of Pharmaceutical Sciences and Research.

-

N/A. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

-

N/A. (N/A.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

N/A. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry.

-

N/A. (N/A.). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. Phytomedicine.

-

N/A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]